molecular formula C14H17NO3 B2514733 N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide CAS No. 2097888-23-6

N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide

Cat. No.: B2514733
CAS No.: 2097888-23-6
M. Wt: 247.294
InChI Key: RJRDCTCIVXNNBD-UHFFFAOYSA-N
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Description

N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide is a synthetic organic compound that features a bifuran moiety linked to a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide typically involves the reaction of 2,3’-bifuran with a suitable amine and an acylating agent. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, 2-furoic acid can be reacted with furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation . This method allows for the efficient production of amide derivatives containing furan rings.

Industrial Production Methods

Industrial production of N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis can be scaled up to produce larger quantities of the compound efficiently. Additionally, continuous flow reactors may be employed to enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan rings, leading to the formation of substituted bifuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include oxygenated furan derivatives, dihydrofuran compounds, and various substituted bifuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological receptors or enzymes, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-({[2,3’-bifuran]-5-yl}methyl)-3-methylbutanamide can be compared with other bifuran derivatives and amide compounds. Similar compounds include:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(2)7-14(16)15-8-12-3-4-13(18-12)11-5-6-17-9-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRDCTCIVXNNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC=C(O1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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